(2,3-Dichlorophenyl)(phenyl)methanone
Overview
Description
(2,3-Dichlorophenyl)(phenyl)methanone is a chemical compound of interest in various chemical synthesis and research studies. It belongs to the family of organic compounds known as methanones.
Synthesis Analysis
- Synthesis Method : The compound can be synthesized by the Friedel–Crafts acylation reaction. One study describes the synthesis of similar compounds, (2-chlorophenyl)(phenyl)methanones, using microwave heating, which yielded higher than conventional heating (Mahdi et al., 2011).
Molecular Structure Analysis
- Structural Characterization : Studies on similar compounds have involved the use of NMR, IR spectroscopy, and Mass spectrometry for structural confirmation. For example, a study on a related compound used these techniques for confirming the structure and purity of the synthesized compound (Jiang Ri-shan, 2009).
Chemical Reactions and Properties
- Reactivity and Stability : The compound's reactivity and stability can be inferred from studies on related compounds. For example, a study on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone investigated its spectroscopic and chemical properties (Sivakumar et al., 2021).
Physical Properties Analysis
- Crystal Structure : X-ray diffraction studies have been used to determine the crystal structure of related compounds, providing insights into their molecular geometry and intermolecular interactions (Lakshminarayana et al., 2018).
Scientific Research Applications
Synthesis of Polycyclic Aromatic Hydrocarbons : A study demonstrated the synthesis of environmentally friendly (2-hydroxyphenyl)(fused phenyl)methanones via the photo-induced rearrangement of 2'-arylisoflavones, potentially useful in creating highly conjugated polycyclic aromatic hydrocarbon derivatives (Wang et al., 2019).
Antimicrobial and Antioxidant Applications : Methanone derivatives, such as 3,4-dimethyl phenyl bicyclo methanones, have been synthesized and shown to possess potent antimicrobial, antioxidant, and insect antifeedant activities (Thirunarayanan, 2015).
Pharmaceutical Potential : Novel bioactive benzophenone derivatives have been studied for their potential in pharmaceutical applications. For example, (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone shows promise due to its crystal structure and intramolecular hydrogen bond (Zabiulla et al., 2016).
Anticancer Therapeutics : Some derivatives, like (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in cancer cells, highlighting their potential as anticancer agents (Magalhães et al., 2013).
Anti-mycobacterial Agents : Aryloxyphenyl cyclopropyl methanones have been synthesized as a new class of anti-mycobacterial agents, with some showing activity against multidrug-resistant strains (Dwivedi et al., 2005).
Herbicidal and Insecticidal Activities : Novel N-phenylpyrazolyl aryl methanones with various functional groups exhibit promising herbicidal and insecticidal activities (Wang et al., 2015).
Molecular Docking and Structural Analysis : Studies involving molecular docking and structural analysis of methanone derivatives have been conducted to explore their potential applications in various fields, including cancer research and antimicrobial activity (Lakshminarayana et al., 2018; Sivakumar et al., 2021).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(2,3-dichlorophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUFBDIRFJGKLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619149 | |
Record name | (2,3-Dichlorophenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dichlorophenyl)(phenyl)methanone | |
CAS RN |
189400-20-2 | |
Record name | (2,3-Dichlorophenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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